

Application Notes and Protocols for Regioselective Acylation Using Organotin Intermediates

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Compound of Interest

Compound Name: *Stannane, butylhydroxyoxo-*

Cat. No.: *B1346574*

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Introduction

Regioselective acylation is a critical transformation in organic synthesis, particularly in the fields of carbohydrate chemistry, natural product synthesis, and drug development. The ability to selectively acylate one hydroxyl group in the presence of others within a polyol structure is essential for the construction of complex molecules and the modulation of biological activity. This document provides detailed application notes and protocols for the use of organotin reagents, specifically the in situ formation of dibutylstannylene acetals from dibutyltin oxide, to achieve high regioselectivity in the acylation of diols and polyols.

While the term "butyltin hydroxide oxide" was initially queried, the vast body of scientific literature indicates that dibutyltin oxide is the key reagent utilized to form the reactive intermediate, a dibutylstannylene acetal, which directs the regioselective acylation. Butyltin hydroxide oxide (also known as monobutyltin oxide or butylstannoic acid) is a distinct monobutyl tin compound and is not the standard precursor for this transformation. Therefore, these protocols will focus on the well-established use of dibutyltin oxide.

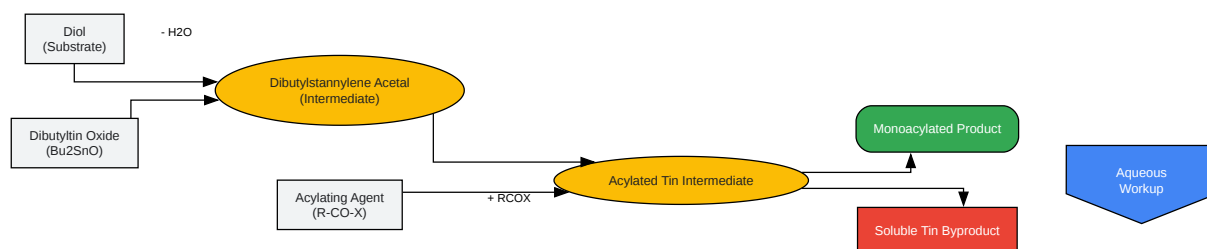
The methodology relies on the formation of a five-membered 1,3,2-dioxastannolane ring, which activates one of the coordinated hydroxyl groups towards acylation. This activation is

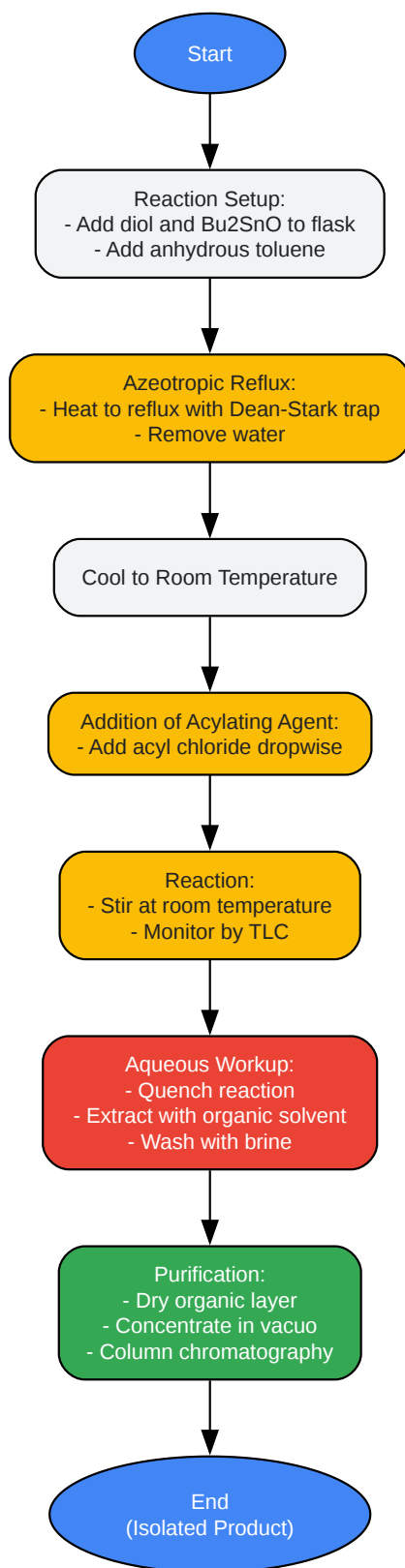
influenced by the stereochemistry of the diol and the reaction conditions, often leading to predictable and high regioselectivity.

Reaction Mechanism: Activation via Dibutylstannylene Acetal Formation

The regioselective acylation of a diol using dibutyltin oxide proceeds through the formation of a cyclic dibutylstannylene acetal intermediate. This intermediate then reacts with an acylating agent, with preferential acylation occurring at the more reactive oxygen atom of the stannylene ring. The generally accepted mechanism is as follows:

- **Formation of the Dibutylstannylene Acetal:** The diol reacts with dibutyltin oxide, typically with azeotropic removal of water, to form a cyclic 1,3,2-dioxastannolane (dibutylstannylene acetal).
- **Coordination and Activation:** In solution, these stannylene acetals can exist as monomers, dimers, or higher-order oligomers. The coordination environment of the tin atom influences the nucleophilicity of the oxygen atoms.
- **Acylation:** The stannylene acetal reacts with an acylating agent (e.g., an acyl chloride or anhydride). The acylation typically occurs at the more accessible or more nucleophilic oxygen atom. For many diols, this corresponds to the primary hydroxyl group or the equatorial hydroxyl group in cyclic systems.
- **Hydrolysis:** The resulting tin alkoxide is hydrolyzed during aqueous workup to yield the monoacylated product and regenerate a water-soluble tin species.





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